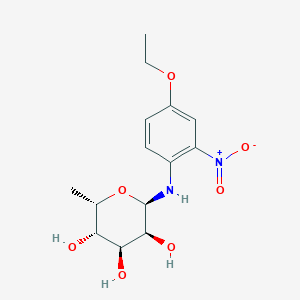
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine is a synthetic organic compound with a molecular formula of C14H20N2O7 This compound is characterized by the presence of a gulopyranosylamine moiety linked to a nitrophenyl group, which is further substituted with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-deoxy-alpha-L-gulopyranose and 4-ethoxy-2-nitroaniline.
Glycosylation Reaction: The key step involves the glycosylation of 6-deoxy-alpha-L-gulopyranose with 4-ethoxy-2-nitroaniline under controlled conditions. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
Purification: The crude product is purified using chromatographic techniques, such as column chromatography, to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sugar and amine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-deoxy-N-(4-ethoxy-2-aminophenyl)-alpha-L-gulopyranosylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-deoxy-alpha-L-gulopyranose and 4-ethoxy-2-nitroaniline.
Wissenschaftliche Forschungsanwendungen
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It may find applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its glycosylamine and nitrophenyl moieties. These interactions may modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-mannopyranosylamine
- 6-Deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-talopyranosylamine
- 6-Deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-galactopyranosylamine
Uniqueness
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine is unique due to its specific stereochemistry and the presence of the alpha-L-gulopyranosylamine moiety This structural feature distinguishes it from other similar compounds, which may have different stereochemistry or sugar moieties
Eigenschaften
Molekularformel |
C14H20N2O7 |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6S)-2-(4-ethoxy-2-nitroanilino)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H20N2O7/c1-3-22-8-4-5-9(10(6-8)16(20)21)15-14-13(19)12(18)11(17)7(2)23-14/h4-7,11-15,17-19H,3H2,1-2H3/t7-,11+,12-,13-,14+/m0/s1 |
InChI-Schlüssel |
JZIXSJLUBHNHOB-ZDMXAGDWSA-N |
Isomerische SMILES |
CCOC1=CC(=C(C=C1)N[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C)O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)C)O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


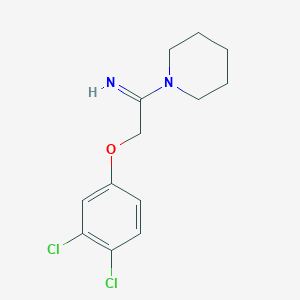
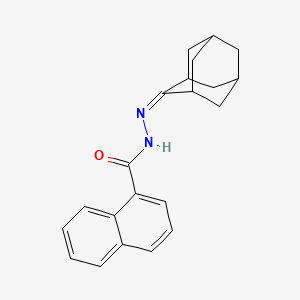
![2-(4-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12465334.png)
![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)
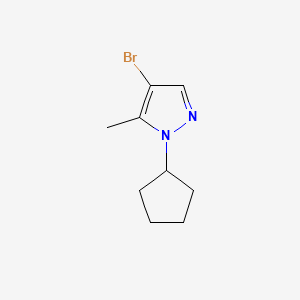
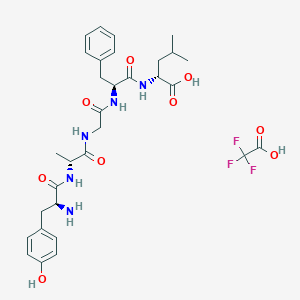
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465356.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B12465361.png)

![N-(2,5-dimethylphenyl)-4-{2-[(2-nitrophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12465368.png)

![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B12465386.png)
